1,1,1,3,3,3-六甲基三硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

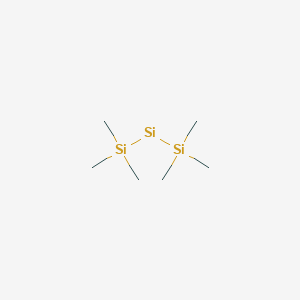

1,1,1,3,3,3-Hexamethyltrisilane, also known as Bis(trimethylsilyl)amine or HMDS, is a compound used in synthesis . It has the empirical formula C6H19NSi2 and a molecular weight of 161.39 .

Synthesis Analysis

The synthesis of 1,1,1,3,3,3-Hexamethyltrisilane involves the use of metal hydrides such as lithium aluminum hydride, sodium borohydride, lithium hydride, or sodium hydride to reduce 1,1,3,3-Tetramethyl-1,3-dichloro-1,3-disiloxane in tetrahydrofuran .Molecular Structure Analysis

The molecular structure of 1,1,1,3,3,3-Hexamethyltrisilane can be represented as a 2D Mol file or a computed 3D SD file . More detailed information about its structure can be found in the referenced papers .Chemical Reactions Analysis

1,1,1,3,3,3-Hexamethyltrisilane has been used as a reducing agent for the direct synthesis of alkyl halides from aldehydes and for the synthesis of alkyl halides from epoxides . It is also a mild donor of hydride for selective semihydrogenation of acetylenes to olefins .Physical and Chemical Properties Analysis

1,1,1,3,3,3-Hexamethyltrisilazane is a liquid with a boiling point of 126°C at 1013 mbar and a melting point of -82°C . It has a density of 0.78 g/cm3 at 20°C . Its vapor pressure is 20 hPa at 20°C .科学研究应用

合成与稳定性

1,1,1,3,3,3-六甲基三硅烷用于合成各种硅基化合物。韦斯特、芬克和米歇尔(1981 年)的一项重要研究表明,在烃溶液中对与六甲基三硅烷密切相关的化合物进行辐照会产生四均苯甲基二硅烯,这是一种在室温下稳定的化合物,具有硅-硅双键。该化合物表现出与碳烯烃类似的加成反应 (West, Fink, & Michl, 1981)。

分子相互作用和结构分析

博克、默雷和鲁珀特(1993 年)报告了六(三甲基甲硅烷基)二硅烷的结构性质。他们的研究重点关注了外围甲基的位阻过大带来的影响,如中心 SiSi 键的伸长和不同的二面角 (Bock, Meuret, & Ruppert, 1993)。

光电子能谱

在德克莱克等人(1993 年)的研究中,他们探讨了各种芘取代的低聚硅烷中的准分子形成,包括 1,3-二(1-芘基)六甲基三硅烷。他们的研究结果表明了电荷转移荧光和激发态相互作用,为这些化合物的な光物理学提供了见解 (Declercq et al., 1993)。

硅烯生成和反应性

莫伊谢耶夫和莱伊(2007 年)的研究涉及六甲基三硅烷衍生物的光解,导致二苯基硅烯和四苯基二硅烯的形成。这项研究有助于理解硅烯化学,包括其生成和反应性 (Moiseev & Leigh, 2007)。

核磁共振光谱应用

温彻斯特和西摩(2020 年)利用核磁共振光谱研究了类似于六甲基三硅烷的化合物中甲苯基硅键的结构和旋转势垒。他们的研究结果有助于更深入地理解硅基化合物中的分子动力学 (Winchester & Seymour, 2020)。

表面功能化

史密斯和陈(2008 年)探讨了氨基硅烷在表面功能化中的应用,解决了共价键合硅烷层在水中的损失等问题。他们的研究有助于开发水解稳定的胺功能化表面,这是材料科学中的一个关键方面 (Smith & Chen, 2008)。

作用机制

The mechanism of action of 1,1,1,3,3,3-Hexamethyltrisilane involves the reduction of aryl chlorides to the corresponding arenes, the reduction of unsymmetrical secondary phosphine oxides to secondary phosphine, the reductive cleavage of inert C-O bonds, and the preparation of aldenamines from carboxamides .

安全和危害

未来方向

属性

CAS 编号 |

5089-32-7 |

|---|---|

分子式 |

C6H20Si3 |

分子量 |

176.48 g/mol |

IUPAC 名称 |

trimethyl(trimethylsilylsilyl)silane |

InChI |

InChI=1S/C6H20Si3/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3 |

InChI 键 |

OFFVKJINHUQURH-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)[Si][Si](C)(C)C |

规范 SMILES |

C[Si](C)(C)[SiH2][Si](C)(C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.2]oct-5-en-2-ylmethanol](/img/structure/B3053020.png)